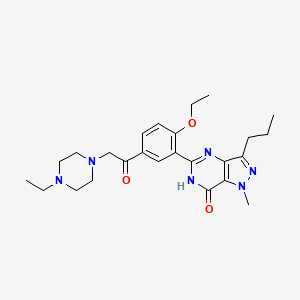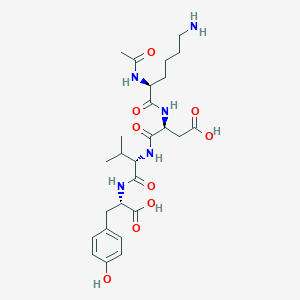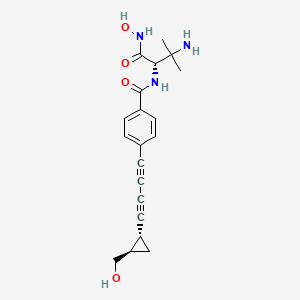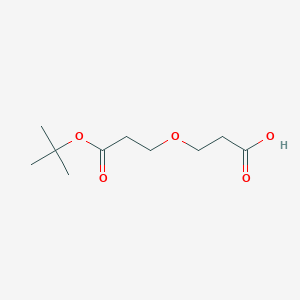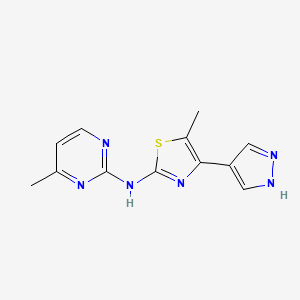
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a thiazole ring, and a pyrazole ring . The InChI code for this compound is1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) . The canonical SMILES structure is CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 . Chemical Reactions Analysis
A study has reported the radiosynthesis of 5-methyl-N-(4-[(11)C]methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine ([(11)C]ADX88178) as a novel radioligand for imaging of metabotropic glutamate receptor subtype 4 (mGluR4) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 272.33 g/mol . The computed properties include a XLogP3-AA of 2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 .Applications De Recherche Scientifique
Parkinson’s Disease Treatment
ADX88178 is a highly selective mGlu4 positive allosteric modulator (PAM) that has shown promise in alleviating parkinsonian disability and L-3,4-dihydroxyphenylalanine (L-DOPA) induced dyskinesia . It has been found to enhance the anti-parkinsonian action of L-DOPA in the 6-hydroxydopamine-lesioned rat model of Parkinson’s disease .
Dyskinesia Management
In addition to its anti-parkinsonian effects, ADX88178 has also been found to have anti-dyskinetic effects. In a study, ADX88178 at a dose of 1 mg/kg was found to diminish peak dose dyskinesia by 34% .
Psychosis-like Behaviours
The effects of ADX88178 on psychosis-like behaviours (PLBs) have been explored in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned marmoset . However, it was found that ADX88178 mildly worsened global PLBs at the dose of 1 mg/kg .
Modulation of Metabotropic Glutamate Receptors
ADX88178 is a potent, selective, and brain-penetrant positive allosteric modulator of the mGlu4 . It has been used in studies to understand the functional modulation of metabotropic glutamate receptors .
Structural Insights into Dimerization and Activation of mGlu2
Research has been conducted using ADX88178 to gain structural insights into the dimerization and activation of mGlu2 . This research has provided a full picture of conformational rearrangement of mGlu2–mGlu3 upon activation .
Potential Drug Target for Treating CNS Diseases
A novel binding site for two mGlu4 positive allosteric modulators was observed in the asymmetric dimer interfaces of the mGlu2–mGlu4 heterodimer and mGlu4 homodimer . This may serve as a drug recognition site, suggesting potential clinical applications in treating central nervous system (CNS) diseases .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Mécanisme D'action
Target of Action
ADX88178, also known as 2-PYRIMIDINAMINE, 4-METHYL-N-[5-METHYL-4-(1H-PYRAZOL-4-YL)-2-THIAZOLYL]- or 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . The mGlu4 receptor is a 7 Transmembrane (7TM) spanning/G protein-coupled receptor that binds glutamate .
Mode of Action
ADX88178 enhances the glutamate-mediated activation of human and rat mGlu4 . It works by binding to the mGlu4 receptor and modulating its activity in a positive manner . This modulation leads to an increase in the activity of the mGlu4 receptor, which can have various downstream effects depending on the cellular context .
Biochemical Pathways
The activation of mGlu4 with ADX88178 has been shown to attenuate Lipopolysaccharides (LPS)-induced inflammation in primary microglia . This leads to a decrease in the expression of Tumor Necrosis Factor alpha (TNFα), Major Histocompatibility Complex II (MHCII), and inducible Nitric Oxide Synthase (iNOS), which are markers of pro-inflammatory responses . These effects were absent in microglia from mice lacking mGlu4 .
Pharmacokinetics
ADX88178 is a brain-penetrant compound . It has high selectivity for mGlu4 over other molecular targets . An advantage of positive allosteric modulators like ADX88178 over glutamate-site agonists is that these small molecules often have greater selectivity and improved pharmacokinetics compared to conventional orthosteric agonists .
Result of Action
The activation of mGlu4 with ADX88178 has been shown to have anti-parkinsonian and anti-dyskinetic effects . It has been found to enhance the anti-parkinsonian action of L-3,4-dihydroxyphenylalanine (L-DOPA) in the 6-hydroxydopamine-lesioned rat model of Parkinson’s disease (PD) . It may also exacerbate dopaminergic psychosis .
Action Environment
The effects of ADX88178 can be influenced by various environmental factors. For example, the presence of inflammation can enhance the anti-inflammatory effects of ADX88178 . Additionally, the presence of other drugs, such as L-DOPA, can influence the effects of ADX88178 .
Propriétés
IUPAC Name |
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNXKWDQRNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)
![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)
![4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid](/img/structure/B605119.png)

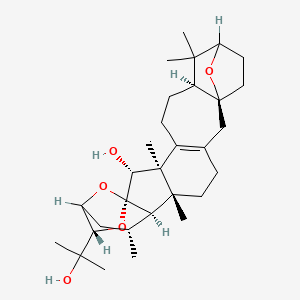
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)
